molecular formula C9H15F2NO2 B1442685 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide CAS No. 917383-03-0

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Cat. No. B1442685
M. Wt: 207.22 g/mol
InChI Key: QGDRGVWTVHQUOL-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (DMC) is a chemical compound that has caught the attention of researchers in various fields due to its unique properties1. Its molecular formula is C9H15F2NO2 and it has a molecular weight of 207.22 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.



Molecular Structure Analysis

The molecular structure of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide consists of 9 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide are not well-documented in the sources I found.


Scientific Research Applications

1. Radiosynthesis for Brain Imaging

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is used in the development of radiofluorination methods, specifically for the preparation of [(18) F]Mefway. This compound is utilized in PET imaging to study brain serotonin 1A receptors. A study optimized the radiosynthesis process for [(18) F]Mefway using a fully automated system, achieving high radiochemical yield and purity, suitable for clinical application (Choi et al., 2013).

2. PET Imaging Comparisons

In a comparison study, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide derivatives were used to create 18F-Mefway, a PET radioligand. This study compared 18F-Mefway with 18F-FCWAY in terms of quantifying 5-HT1A receptors in human subjects. The study revealed differences in regional uptake and resistance to in vivo defluorination between the two radioligands (Choi et al., 2015).

3. Synthesis of Precursor for Radiopharmaceuticals

Another application involves the efficient synthesis of a precursor for [18F]Mefway, which is significant for imaging 5-HT1A receptors. The study addressed challenges in the synthesis process, improving the overall yield and efficiency for radiopharmaceutical development (Choi et al., 2010).

4. Molecular Structure and Spectroscopy Analysis

The compound is also used in the study of molecular structures and spectroscopy. For instance, its derivative, Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, was analyzed for its vibrational wavenumbers, molecular structure, and non-linear optical properties using spectroscopic techniques (Mary et al., 2014).

Safety And Hazards

The safety and hazards associated with 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide are not specified in the sources I found.


Future Directions

The future directions for the research and application of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide are not clear from the information available.


properties

IUPAC Name

4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-12(14-2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDRGVWTVHQUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC(CC1)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

CAS RN

917383-03-0
Record name 4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.78 g HATU were added to a solution of 1 g 4,4-difluoro-cyclohexanecarboxylic acid and 1.3 ml diisopropylethlyamine in 10 ml anhydrous DMF at 0° C. The reaction was stirred at 0° C. for 0.5 hours when 0.891 g O,N-Dimethyl-hydroxylamine hydrochloride were added. The reaction was allowed to warm to rt overnight. The solution was concentrated in vacuo by co-evaporation with toluene (3×) and filtered. The filtrate was concentrated in vacuo. Purification was achieved by silica gel column chromatography (solvent: 5:1→3:1 petroleum ether/EtOAc).
Name
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.891 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of ethyl 4,4-difluorocyclohexane-1-carboxylate (1.9 g, 9.88 mmol) and tetrahydrofuran (60 ml) was cooled to −70° C., and N,O-dimethylhydroxyamine hydrochloride (1.44 g, 14.8 mmol) was added. Further, 1.05 M n-propylmagnesium bromide (24.2 ml, 25.2 mmol) was added dropwise to the reaction mixture at −55° C. over five minutes so that the internal temperature did not exceed −35° C., and the reaction mixture was stirred at 0° C. for 30 minutes. A saturated aqueous ammonium chloride solution was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane) to give the title compound (1.7 g, yield 83%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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